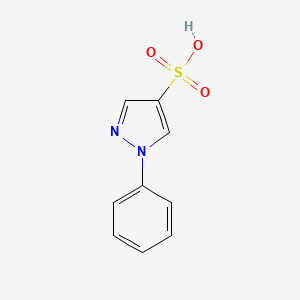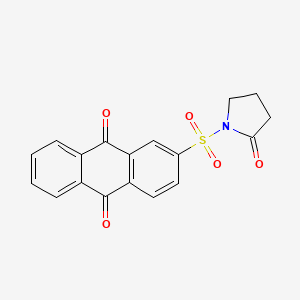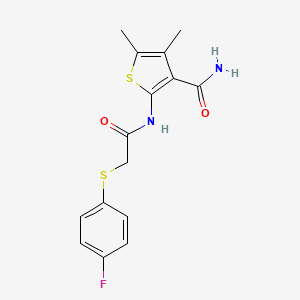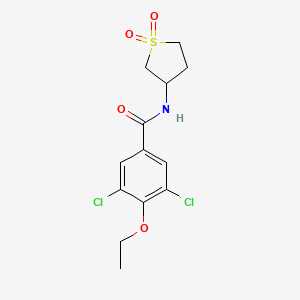
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic molecule that belongs to the family of benzenesulfonamides. This compound features a combination of isoquinoline, thiophene, and benzenesulfonamide groups, each contributing unique properties to the overall structure.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, a multi-step synthesis is typically required. The process often involves the following steps:
Formation of the isoquinoline derivative: : This can be achieved through Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Thiophene functionalization: : The thiophene group is introduced using standard organic synthesis techniques, such as cross-coupling reactions (e.g., Suzuki or Stille coupling).
Sulfonamide formation: : The final step involves the reaction of the chlorobenzene sulfonyl chloride with the amine derivative to form the sulfonamide linkage.
Industrial Production Methods: Industrial synthesis of this compound would optimize reaction conditions to maximize yield and minimize by-products. Typically, this involves:
Optimizing solvent selection: : Choosing solvents that enhance reaction rates and product solubility.
Controlling temperature and pressure: : Fine-tuning these parameters to ensure efficient reactions.
Catalyst selection: : Utilizing catalysts that increase reaction efficiency.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : Oxidative agents can modify the thiophene or isoquinoline rings.
Reduction: : Reducing conditions might be used to selectively reduce specific functional groups without affecting the overall structure.
Substitution: : The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : For oxidation reactions, reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reducing agents: : Sodium borohydride or lithium aluminum hydride can be employed for reductions.
Nucleophiles: : Examples include amines or thiols for substitution reactions.
Major Products: The major products depend on the type of reaction. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
科学的研究の応用
The compound has diverse scientific research applications, including but not limited to:
Chemistry: : It is used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in designing drugs that target specific receptors.
Industry: : Utilized in the development of materials with specialized properties.
作用機序
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The sulfonamide group, for instance, is known to inhibit certain enzymes by mimicking the structure of natural substrates. The isoquinoline and thiophene groups contribute to the compound's binding affinity and specificity for these targets, influencing various biological pathways.
類似化合物との比較
Compared to other sulfonamides, 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:
4-chloro-N-(3,4-dihydroisoquinolin-2(1H)-yl)benzenesulfonamide: : Lacks the thiophene group, potentially altering its biological activity.
4-chloro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Missing the isoquinoline group, which could impact its enzymatic inhibition properties.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide: : Without the chlorine atom, it may have different reactivity and substitution patterns.
These differences highlight the uniqueness of this compound and its potential for specialized applications.
How’d I do? Need more specifics on any section?
特性
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPFJFEVUPMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2465239.png)
![N-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2465243.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)

![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)
![N-[(2-chlorophenyl)methyl]-2-(4,6-dioxo-5-propyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl)acetamide](/img/structure/B2465248.png)
![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)


![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)
![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)
![2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2465258.png)

![3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2465260.png)
